
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidine ring substituted with difluoro groups and a phenylamine moiety, making it a valuable building block in medicinal chemistry and other research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor with difluoropyrrolidine. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. These methods allow for better control over reaction parameters and scalability, making the process more suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, polar aprotic solvents, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of dipeptidyl peptidase IV (DPP4) inhibitors for the treatment of type 2 diabetes.
Biological Studies: The compound is employed in studying enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential drug targets.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine involves its interaction with specific molecular targets. For instance, as a DPP4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased levels of these hormones, which help regulate blood glucose levels .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine: Similar structure but different substitution pattern.
2-(3,3-Difluoro-pyrrolidin-1-yl)-4-fluoro-phenylamine: Another isomer with a different position of the fluorine atom on the phenyl ring.
Uniqueness
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing selective inhibitors and studying enzyme interactions .
Propiedades
Fórmula molecular |
C10H11F3N2 |
|---|---|
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
2-(3,3-difluoropyrrolidin-1-yl)-5-fluoroaniline |
InChI |
InChI=1S/C10H11F3N2/c11-7-1-2-9(8(14)5-7)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2 |
Clave InChI |
KVQJCRBCDAACDM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1(F)F)C2=C(C=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



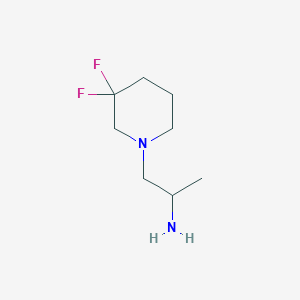
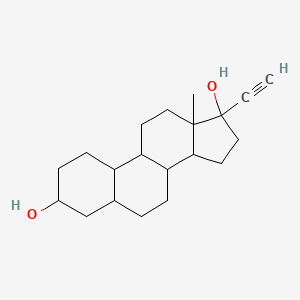

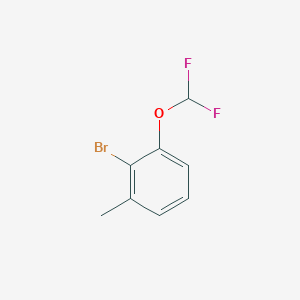
![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)
![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)

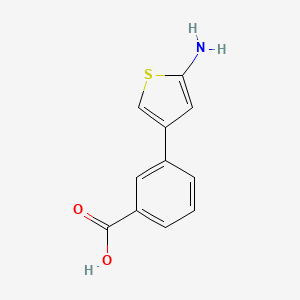


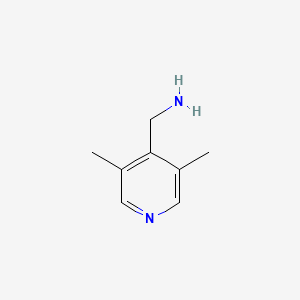

![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)
